molecular formula C14H8ClF3O2 B578439 2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid CAS No. 1237080-49-7

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B578439
CAS RN: 1237080-49-7
M. Wt: 300.661
InChI Key: JMYZJNOSHGYDKU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid is a carboxylic acid building block . It is a derivative of benzoic acid, which is a common antimicrobial food additive .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a carboxylic acid group and a trifluoromethyl group attached to it . The exact steric and electronic properties of this compound have been studied using molecular orbital and empirical methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 110-112°C, a predicted boiling point of 281.5±50.0 °C, and a predicted density of 1.49±0.1 g/cm3 . It is a solid at room temperature and is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Evaluation for Analgesic and Antiplatelet Activities

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid has been investigated for its potential in synthesizing new compounds with significant analgesic and antiplatelet activities. A study highlighted the synthesis of a new compound incorporating this acid, demonstrating its potential as a ligand for the human cyclooxygenase-2 receptor and its effectiveness in analgesic and antiplatelet assays compared to acetylsalicylic acid. This compound showed no significant toxicity, indicating its potential for safer therapeutic applications (Caroline et al., 2019).

Role in Metabolic Pathways and Disease Mechanisms

The acid's derivatives have been studied for their metabolic pathways, showing their transformation into various metabolites with potential implications in disease mechanisms. For instance, the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines to benzoic acid derivatives, including those related to this compound, revealed insights into their potential toxicological and carcinogenic effects (Schweinsberg et al., 1979).

Pharmacokinetic Studies and Drug Delivery

Pharmacokinetic studies of new compounds derived from this compound, such as dibutyldi(4-chlorobenzohydroxamato)tin(IV), have been conducted to understand their distribution, metabolism, and excretion. These studies are crucial for developing effective drug delivery systems and optimizing therapeutic efficacy. The high-performance liquid chromatographic method validated for such studies highlights the compound's potential in antitumor applications and its significant in vivo activity (Yunlan Li et al., 2009).

Neurotoxicological Assessments

Investigations into the neurotoxicological impacts of perfluorinated compounds have indicated that derivatives of this compound might affect proteins crucial for neuronal growth and synaptogenesis. This research is pivotal in understanding the environmental impacts of such compounds on brain development and function, providing insights into potential neurodevelopmental risks (Johansson et al., 2009).

Anti-inflammatory and Anti-hyperlipidemic Properties

Research into the anti-inflammatory and anti-hyperlipidemic actions of benzoic acid derivatives, including those related to this compound, has shown promising results. Compounds like S-2E have demonstrated the ability to inhibit key enzymes involved in cholesterol and fatty acid biosynthesis, suggesting potential therapeutic applications in treating hypercholesterolemia and mixed hyperlipidemia (Ohmori et al., 2003).

Safety and Hazards

2-Chloro-4-(2-trifluoromethylphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-7-8(5-6-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZJNOSHGYDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691130
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237080-49-7
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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